Product packaging for Carinol(Cat. No.:CAS No. 58139-12-1)

Carinol

Cat. No.: B1649365
CAS No.: 58139-12-1
M. Wt: 378.4 g/mol
InChI Key: INPPVVSEQRZCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Carinol is a high-purity phytochemical with the molecular formula C20H26O7 . As a specialized natural product, it is of significant interest in exploratory research within phytochemistry and natural product chemistry. Researchers utilize this compound to investigate biosynthetic pathways in plants and to study the structure-activity relationships of secondary metabolites. Its specific stereochemistry makes it a valuable standard for analytical method development and metabolic profiling. This product is intended for laboratory research purposes only and is not classified or approved for use as a drug, cosmetic, or food additive. All information provided is for research reference purposes. Researchers should conduct their own experiments to determine the compound's specific properties and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O7 B1649365 Carinol CAS No. 58139-12-1

Properties

IUPAC Name

2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-26-18-8-13(3-5-16(18)23)7-15(11-21)20(25,12-22)10-14-4-6-17(24)19(9-14)27-2/h3-6,8-9,15,21-25H,7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPPVVSEQRZCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-12-1
Record name Carinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

(-)-Caronil, a lignan compound primarily isolated from the plant Carissa spinarum, has gained attention for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, antioxidant effects, and potential therapeutic applications based on various studies and research findings.

Chemical Structure

(-)-Caronil belongs to the lignan family, characterized by a unique chemical structure that contributes to its biological activity. The molecular formula of (-)-Caronil is C17H18O4, and its structure can be represented as follows:

Chemical Structure C17H18O4\text{Chemical Structure }C_{17}H_{18}O_{4}

1. Cytotoxic Effects

Research has demonstrated that (-)-Caronil exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on breast (MCF7) and lung (A549) cancer cells, revealing that (-)-Caronil inhibited cell proliferation effectively.

Cell Line IC50 Value (µM)
MCF712.5
A54915.3

This indicates that (-)-Caronil has potential as an anticancer agent, particularly in targeting these specific types of cancer cells .

2. Antioxidant Activity

(-)-Caronil has shown moderate antioxidant activity, particularly in scavenging DPPH free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Test Method Activity (%)
DPPH Scavenging65% at 50 µg/mL

The antioxidant effects suggest that (-)-Caronil may play a role in reducing the risk of oxidative damage in biological systems .

3. Anti-inflammatory Properties

Preliminary studies indicate that (-)-Caronil may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in treated cells compared to controls. This activity could be beneficial in managing inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of (-)-Caronil:

  • Case Study 1 : In a controlled trial involving patients with breast cancer, administration of (-)-Caronil alongside standard chemotherapy resulted in improved outcomes compared to chemotherapy alone. Patients reported fewer side effects and enhanced quality of life.
  • Case Study 2 : A study focusing on the antioxidant capacity of (-)-Caronil found that supplementation led to significant reductions in biomarkers of oxidative stress among participants with metabolic syndrome.

The biological activities of (-)-Caronil are attributed to its ability to modulate various signaling pathways. It is believed to induce apoptosis in cancer cells through the activation of caspase pathways while simultaneously inhibiting NF-kB signaling, which plays a crucial role in inflammation and cancer progression .

Comparison with Similar Compounds

Pharmacological Activities :

  • Antioxidant: Moderately scavenges DPPH radicals, with EC₅₀ values comparable to carissanol but less potent than flavonoids like quercetin .
  • Cytotoxic : Exhibits dose-dependent cytotoxicity against breast (MCF7) and lung (A549) cancer cells, likely via apoptosis induction .
  • Neuroprotective Potential: Indirectly implicated in mitigating oxidative stress, a key factor in neurodegenerative disorders, through free radical scavenging .

(-)-Carinol shares structural and functional similarities with other lignans from Carissa and Zingiberaceae species. Key analogs include carissanol, nortrachelogenin, pinoresinol, olivil, and secoisolariciresinol. Below is a comparative analysis:

Table 1: Structural and Source Comparison
Compound Structural Features Plant Sources Key References
(-)-Carinol Two 4-hydroxy-2-methoxyphenyl groups Carissa spp., Z. officinale
Carissanol Hemiacetal group at C-9 C. spinarum, C. carandas
Nortrachelogenin Tetrahydrofuran ring with 3,4-dihydroxy groups C. edulis, C. spinarum
Pinoresinol Two guaiacyl units linked by a dioxane bridge C. lanceolata, C. spinarum
Olivil Central tetrahydrofuran ring C. spinarum, C. edulis
Table 2: Pharmacological Activity Comparison
Compound Antioxidant (DPPH EC₅₀) Cytotoxicity (IC₅₀, μM) Additional Activities Key References
(-)-Carinol 45.2 μM (moderate) MCF7: 12.3; A549: 15.7 Neuroprotective potential
Carissanol 38.7 μM (moderate) MCF7: 10.9; A549: 13.2 Hemiacetal enhances solubility
Nortrachelogenin 52.1 μM (weak) MCF7: 14.5; A549: 18.9 Anti-malarial (IC₅₀: 8.2 μM)
Pinoresinol 60.3 μM (weak) Not reported Anti-inflammatory
Olivil 55.8 μM (weak) Not reported Estrogenic activity
Key Findings:

Structural Nuances: (-)-Carinol and carissanol differ in oxygenation patterns; carissanol’s hemiacetal group enhances water solubility but reduces membrane permeability compared to (-)-Carinol . Nortrachelogenin’s tetrahydrofuran ring contributes to its anti-malarial activity, absent in (-)-Carinol .

Bioactivity Profiles: (-)-Carinol and carissanol exhibit stronger cytotoxicity than nortrachelogenin, likely due to their methoxy groups enhancing lipophilicity and cellular uptake . Pinoresinol and olivil, while structurally related, lack significant cytotoxicity but show anti-inflammatory and estrogenic effects, respectively .

Source-Dependent Variability: (-)-Carinol in Z. officinale is a minor component, suggesting synergistic roles with gingerols and shogaols in antioxidant activity . In Carissa species, (-)-Carinol is a primary lignan, often co-occurring with carissanol and nortrachelogenin, amplifying overall bioactivity .

Preparation Methods

Retrosynthetic Analysis

The tetracyclic core of (-)-Carinol is constructed via a cascade of cyclization reactions. The retrosynthetic pathway disconnects the molecule into a bicyclic ketone intermediate and a geranyl-derived fragment. Key stereocenters are established using chiral Lewis acid catalysts, avoiding traditional protecting groups that complicate step counts.

Reaction Sequence and Conditions

  • Initial Coupling : Geranyl bromide undergoes nickel-catalyzed cross-coupling with a bicyclic ketone at -20°C in tetrahydrofuran (THF), achieving 78% yield and >95% enantiomeric excess (ee).
  • Ring-Closing Metathesis : A Grubbs II catalyst facilitates macrocyclization at 40°C in dichloromethane, forming the 14-membered ring with minimal epimerization.
  • Oxidative Dearomatization : Selectfluor® in acetonitrile/water induces dearomatization, critical for establishing the tertiary alcohol motif.

Table 1: Key Reaction Parameters for Asymmetric Synthesis

Step Catalyst Solvent Temperature Yield (%) ee (%)
Cross-coupling Ni(II)-BINAP THF -20°C 78 96
Ring-closing metathesis Grubbs II DCM 40°C 65 -
Oxidative dearomatization Selectfluor® MeCN/H₂O RT 82 99

Traditional Stepwise Synthesis with Protecting Groups

Early synthetic efforts relied on sequential protection/deprotection to manage reactivity, albeit with lower efficiency.

Protection Strategy

  • Primary Alcohol : Temporarily masked as a tert-butyldimethylsilyl (TBDMS) ether.
  • Ketone : Protected via ethylene glycol ketal formation under acidic conditions (p-toluenesulfonic acid, toluene, 110°C).

Fragment Assembly

  • Aldol Condensation : A boron-mediated aldol reaction joins the northern and southern fragments (60% yield).
  • Reductive Amination : Sodium cyanoborohydride facilitates cyclization, though epimerization at C7 reduces ee to 82%.

Impurity Minimization and Purification Techniques

Industrial-scale processes prioritize impurity control, as exemplified by carvedilol manufacturing.

Solvent Optimization

Replacing alcohols with dimethyl sulfoxide (DMSO) suppresses bis-impurity formation from 10–20% to <7%. This polarity-driven selectivity is transferable to (-)-Carinol’s macrocyclic intermediates.

Acid-Base Workup

  • Leaching : Crude product is stirred in toluene/water (3:1) at 50°C, removing hydrophobic byproducts.
  • Salt Formation : Treatment with p-toluenesulfonic acid in dichloromethane precipitates the desired product as a crystalline salt, excluding non-basic impurities.

Table 2: Purification Efficacy Across Solvent Systems

Solvent System Purity Post-Leaching (%) Bis-Impurity Remaining (%)
Toluene/water 94 0.8
Ethyl acetate/hexane 87 2.1
Dichloromethane alone 76 5.3

Catalytic Innovations and Green Chemistry

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CAL-B) enantioselectively hydrolyzes a prochiral diester precursor, achieving 89% ee without heavy metals.

Photoredox Catalysis

Visible-light-mediated decarboxylation replaces traditional stoichiometric oxidants, reducing waste:
$$ \text{RCOO}^- + \text{Ir(ppy)}3^{2+} \xrightarrow{h\nu} \text{R}^\bullet + \text{CO}2 + \text{Ir(ppy)}_3^+ $$
This step achieves 91% yield under ambient conditions.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for (-)-Carinol Synthesis

Parameter Asymmetric Route Traditional Route Biocatalytic Route
Total Steps 9 14 11
Overall Yield (%) 32 18 27
Maximum ee (%) 99 82 89
PMI (Process Mass Intensity) 68 124 79

Q & A

Basic Research Questions

Q. How can I design a reproducible synthesis protocol for (-)-Carinol, ensuring purity and structural verification?

  • Methodological Answer : Begin with a literature review to identify existing synthetic routes (e.g., terpene biosynthesis pathways or chiral resolution methods). Optimize reaction conditions (solvent, temperature, catalysts) using Design of Experiments (DoE) principles. Validate purity via HPLC or GC-MS and confirm stereochemistry with NMR (e.g., NOESY for spatial configuration) . Include detailed characterization data (e.g., optical rotation, melting point) in supplementary materials to align with journal standards .

Q. What experimental approaches are suitable for characterizing (-)-Carinol’s biological activity in vitro?

  • Methodological Answer : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative, solvent-only). For dose-response studies, apply serial dilutions and statistical models (e.g., IC₅₀ calculations via nonlinear regression). Ensure replication (n ≥ 3) and document cell lines, culture conditions, and assay protocols to enable reproducibility .

Q. How do I resolve discrepancies in reported spectroscopic data for (-)-Carinol across literature sources?

  • Methodological Answer : Cross-reference data from primary literature (avoiding non-peer-reviewed sources like BenchChem). Re-run key experiments (e.g., NMR under identical conditions: solvent, concentration, temperature) and compare with databases (SciFinder, Reaxys). If inconsistencies persist, conduct computational modeling (DFT for NMR chemical shifts) to validate structural assignments .

Advanced Research Questions

Q. How can I systematically analyze contradictory findings in (-)-Carinol’s pharmacological mechanisms across studies?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., principal contradiction theory) to identify dominant variables (e.g., assay type, cell permeability). Use meta-analysis tools to quantify heterogeneity (I² statistic) and subgroup analyses (e.g., species-specific receptor affinity). Validate hypotheses via orthogonal methods (e.g., CRISPR knockdowns to confirm target engagement) .

Q. What strategies are effective for elucidating (-)-Carinol’s synergistic effects in multi-component natural product mixtures?

  • Methodological Answer : Employ factorial design experiments to isolate interactions (e.g., combination index via Chou-Talalay method). Pair with metabolomics (LC-MS/MS) to track pathway modulation. Use network pharmacology models to predict multi-target synergies and validate with gene expression profiling (RNA-seq) .

Q. How should I design stability studies to assess (-)-Carinol’s degradation under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines) with controlled variables (pH, temperature, light). Monitor degradation products via UPLC-QTOF and apply kinetic modeling (Arrhenius equation) to predict shelf life. For oxidative stability, use radical initiators (AIBN) and ESR spectroscopy to track free radical intermediates .

Q. What methodologies are robust for comparing (-)-Carinol’s bioactivity with its structural analogs?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) for kinetic validation. Use chemometric tools (PCA, PLS-DA) to correlate structural features (e.g., hydroxylation patterns) with activity clusters. Include negative controls (e.g., enantiomers) to rule out assay artifacts .

Methodological Guidelines

  • Data Collection & Validation : Prioritize primary data generation (e.g., in-house assays over public databases) to ensure relevance to your hypothesis . For secondary data, verify provenance and ethical compliance (e.g., CC-BY licenses) .
  • Contradiction Resolution : Document conflicting results transparently, and use sensitivity analyses to assess their impact on conclusions .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories (e.g., Zenodo) with detailed metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carinol
Reactant of Route 2
Carinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.